2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-3-4-11-5-7(9-10-11)6-1-2-6;;/h5-6H,1-4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMASEMPQILDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:
Reagents: Cyclopropyl azide and propargylamine
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid at room temperature
Reduction: NaBH4 in methanol at 0°C
Substitution: Alkyl halides in the presence of a base such as triethylamine (TEA) at room temperature
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxide derivatives
Reduction: Formation of reduced triazole derivatives
Substitution: Formation of N-alkylated or N-acylated triazole derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride exhibit potential as anticancer agents. In particular, compounds that incorporate this triazole moiety have been investigated for their ability to inhibit specific cancer cell lines. For example:
- Case Study : A study demonstrated that triazole derivatives showed significant cytotoxic effects against prostate cancer cells, suggesting that modifications to the triazole structure could enhance their efficacy as anticancer drugs .
Acetylcholinesterase Inhibition
Another promising application of this compound is its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase plays a critical role in neurotransmission and is a target for Alzheimer's disease treatment.
- Research Findings : Compounds similar to this compound have been shown to possess inhibitory activity against acetylcholinesterase. This suggests that further exploration of this compound could lead to the development of new therapeutic agents for neurodegenerative diseases .
Synthetic Applications
The synthesis of this compound can be achieved through various methodologies that involve cyclization reactions and functional group transformations. Its synthetic versatility makes it a valuable intermediate in the development of novel pharmaceuticals.
Synthetic Pathway Example
A common synthetic route involves:
- Formation of Triazole : Utilizing azide and alkyne coupling reactions.
- Substitution Reactions : Modifying the amine group to enhance biological activity.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to the active sites of enzymes. This interaction can inhibit enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine Dihydrochloride
- Structure : Features a steroidal estradiol group attached to a triazole ring and a propane-1,3-diamine chain.
- Synthesis : Synthesized via CuAAC between 17α-ethynylestradiol and an azide-containing precursor, followed by HCl deprotection (95% yield) .
- Properties : Higher molecular weight (489.46 g/mol ) due to the estradiol moiety, contributing to lipophilicity and steroid receptor affinity.
- Application : Designed for targeted drug delivery in hormone-related therapies .
Comparison :
- The ethylamine chain (vs. propane-1,3-diamine) shortens the linker, which may alter binding kinetics in biological systems.
Agrochemical Triazoles
Etaconazole and Propiconazole
Comparison :
- The target compound’s cyclopropyl group is less lipophilic than dichlorophenyl/dioxolane moieties, favoring solubility over membrane penetration.
Dihydrochloride Salts of Amines
Generic Aliphatic Amine Dihydrochlorides
- Examples : Simple amines (e.g., ethylenediamine dihydrochloride).
- Properties : High solubility in polar solvents due to ionic character; pH-dependent stability.
Comparison :
- The triazole ring introduces π-π stacking and hydrogen-bonding capabilities, enhancing target-specific interactions compared to non-heterocyclic salts.
Data Table: Key Comparative Metrics
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis mirrors high-yield CuAAC protocols (≥95% yields) used for analogous triazoles, ensuring scalability .
- Structural Advantages : The compact cyclopropyl group balances steric effects and solubility, distinguishing it from bulky estradiol derivatives or lipophilic agrochemicals.
- Salt Form : The dihydrochloride formulation improves crystallinity and stability, critical for storage and handling in research settings .
Biological Activity
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a synthetic compound derived from the triazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including the cyclopropyl group and the triazole ring, contribute to its diverse biological effects.
Synthesis and Structural Information
The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC) and can be conducted under mild conditions using solvents like water or ethanol at room temperature .
Structural Formula:
- Molecular Formula: C7H12N4
- SMILES: C1CC1C2=CN(N=N2)CCN
- InChI Key: GFUMZGPBCAJZHH-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it has been studied as an inhibitor of the von Hippel-Lindau (VHL) protein, which regulates hypoxia-inducible factors (HIFs). By inhibiting VHL, the compound can influence gene expression related to angiogenesis and cellular metabolism .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have demonstrated that 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine shows efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival. The structure activity relationship (SAR) analysis indicates that the presence of the triazole ring is crucial for enhancing cytotoxic effects against tumor cells .
Cytokine Modulation
In immunological studies, this compound influences cytokine release in peripheral blood mononuclear cells. It has been found to affect levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in modulating immune responses .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus strains with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. |
| Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM; showed selective cytotoxicity compared to normal cells. |
| Cytokine Release | Reduced TNF-α and IL-6 levels by approximately 40% in stimulated PBMC cultures at concentrations of 10 µM. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
